(5,5-Dimethyloxolan-2-yl)methanol

Description

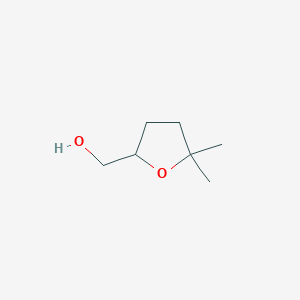

Structure

2D Structure

Properties

IUPAC Name |

(5,5-dimethyloxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGNZTCLQDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24203-50-7 | |

| Record name | (5,5-dimethyloxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5,5 Dimethyloxolan 2 Yl Methanol

Asymmetric Synthesis of Enantiopure (5,5-Dimethyloxolan-2-yl)methanol Isomers

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is highly effective in asymmetric synthesis. wikipedia.org

One of the most widely used classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgnih.gov These are often employed in stereoselective aldol (B89426) reactions. wikipedia.org The process typically involves the acylation of the oxazolidinone, followed by a diastereoselective reaction with an aldehyde. wikipedia.org For instance, a cysteine-derived oxazolidinone auxiliary has been successfully used in various asymmetric transformations, including aldol reactions, Michael additions, and α-alkylations, affording products with high yields and stereoselectivity. nih.gov The N-acyloxazolidinone can be condensed with an aldehyde, such as hydrocinnamaldehyde, under standard boron aldol conditions to yield the desired syn-aldol product with high diastereoselectivity. nih.gov

Another notable chiral auxiliary is trans-2-phenyl-1-cyclohexanol, which has been utilized in ene reactions. wikipedia.org For example, the glyoxylate (B1226380) ester derived from this auxiliary reacts with 2,4-dimethyl-pent-2-ene in the presence of tin(IV) chloride to give the anti adduct as the major product. wikipedia.org

The use of chiral auxiliaries provides a powerful method for establishing stereocenters. The auxiliary can typically be recovered and reused after the reaction sequence. wikipedia.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Reaction Type | Key Features |

| Oxazolidinones | Aldol reactions, Michael additions, α-alkylations | High diastereoselectivity, establishes two contiguous stereocenters. wikipedia.orgnih.gov |

| trans-2-Phenylcyclohexanol | Ene reactions | Yields anti adduct as the major product in certain reactions. wikipedia.org |

| Camphorsultam | Various asymmetric reactions | A classic and effective chiral auxiliary. wikipedia.org |

| Pseudoephedrine | Alkylation reactions | Both (R,R)- and (S,S)-enantiomers are available. wikipedia.org |

Enantioselective Catalysis for Oxolane Formation

Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral molecules compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to control the stereochemistry of the reaction.

For the synthesis of chiral oxolanes like [(2R)-5,5-dimethyloxolan-2-yl]methanol, methods such as palladium-catalyzed asymmetric hydrogenation of a prochiral ketone can be employed to furnish the desired (2R)-configuration. Organocatalysts can also be utilized to control the stereochemistry during ring closure.

Another powerful tool in enantioselective catalysis is the use of enzymes. For example, the enzyme (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one:NADP+ oxidoreductase can stereospecifically reduce a substrate to form (S)-configured hydroxyl groups.

One-Pot and Multicomponent Reactions in this compound Synthesis

MCRs are particularly well-suited for high-throughput synthesis and the generation of diverse molecular libraries for drug discovery. rug.nlrug.nl For instance, a one-pot, two-step synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines has been developed, involving the reaction of salicylaldehydes and malononitrile (B47326) dimer, followed by the addition of an alcohol, with yields ranging from 77–93%. nih.gov

While specific examples of one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of MCRs are broadly applicable to the synthesis of substituted oxolanes. The Ugi and Passerini reactions are classic examples of MCRs that could potentially be adapted for the synthesis of complex oxolane derivatives.

Total Synthesis Contexts: Derivation from Complex Precursors (e.g., Sphinganine (B43673) Derivatives)

The synthesis of this compound and its analogs can also be achieved through the chemical modification of complex natural products or their derivatives. Sphinganine, a sphingoid base, serves as a precursor in the biosynthesis of various sphingolipids. researchgate.net

In a recent study, a trifunctional sphinganine derivative was synthesized. researchgate.netbiorxiv.org The synthesis involved the stereoselective reduction of an aliphatic ketone to an alcohol, followed by the opening of an oxazolidine (B1195125) ring under mild acidic conditions. biorxiv.org This resulted in a bifunctional sphinganine derivative. biorxiv.org While not directly yielding this compound, this work demonstrates the manipulation of complex precursors containing related structural motifs. The synthesis of (1R)-1-[3S)-5,5,-dimethyloxolan-3-yl]-11-[3-(pent-4-yn-1yl)-3H-diazirin-3-yl]undecan-1-ol, an intermediate in this pathway, highlights the presence of the 5,5-dimethyloxolane core within a more complex molecular framework. biorxiv.org

Synthesis of Related Oxolane Derivatives (e.g., Oxolan-2-ones)

The synthesis of related oxolane derivatives, particularly oxolan-2-ones (also known as γ-lactones), is a rich area of research. These compounds serve as important intermediates in organic synthesis. researchgate.netontosight.ai

Various synthetic methods have been developed for the preparation of substituted oxolan-2-ones. For example, the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates with reagents like 2,3-dichloroprop-1-ene can yield 3,5,5-trisubstituted tetrahydrofuran-2-ones. researchgate.net

Cross-coupling reactions are also powerful tools for the synthesis of oxolan-2-one derivatives. The Suzuki-Miyaura reaction of 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids, catalyzed by a palladium complex, has been used to synthesize novel 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones. researchgate.netsmolecule.comresearchgate.net Similarly, the Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, has been employed to synthesize various oxolan-2-one derivatives. smolecule.com

Table 2: Synthesis of Oxolan-2-one Derivatives

| Starting Material | Reaction Type | Product |

| 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one | Suzuki-Miyaura Reaction | 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones researchgate.netresearchgate.net |

| 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones | Sonogashira Reaction | Mono- and bis-coupling products with dihaloarenes smolecule.com |

| Thiophene-2-carboxylic acid and γ-butyrolactone | Friedel-Crafts Acylation | 5-(Thiophene-2-carbonyl)oxolan-2-one |

| Ethylene oxide and gamma-butyrolactone | Acid/Base Catalyzed Reaction | 3-(2-Hydroxyethyl)oxolan-2-one |

Reactivity Profiles and Mechanistic Investigations of 5,5 Dimethyloxolan 2 Yl Methanol and Analogues

Reactions Involving the Hydroxymethyl Group

The primary hydroxyl group in (5,5-dimethyloxolan-2-yl)methanol is a key site for various chemical modifications, enabling its incorporation into more complex molecular architectures.

Etherification Reactions (e.g., Formation of Benzyl (B1604629) Ethers)

Etherification of the hydroxymethyl group is a common strategy to introduce a variety of functional groups or protecting groups. For instance, the formation of a benzyl ether can be achieved under standard Williamson ether synthesis conditions. In a typical procedure, the alcohol is treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the addition of benzyl bromide to yield the benzyl ether derivative.

A specific example involves the synthesis of 4-[(5,5-dimethyloxolan-2-yl)methoxy]-1-methyl-9-phenylmethoxy-6,7-dihydrobenzo[a]quinolizin-2-one. google.com In this multi-step synthesis, the hydroxyl group of this compound is reacted to form an ether linkage, demonstrating its utility in the construction of complex heterocyclic compounds. google.com

Conversion to Halides and Subsequent Nucleophilic Substitutions

The hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Standard halogenating agents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be employed. The resulting halide, for example, 2-(chloromethyl)-5,5-dimethyloxolane, becomes a versatile intermediate for introducing a wide range of nucleophiles.

These substitution reactions allow for the introduction of various functionalities, including amines, azides, and cyanides, further expanding the synthetic potential of the parent alcohol.

Controlled Oxidation to Carbonyl Compounds

Controlled oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde, (5,5-dimethyloxolan-2-yl)carbaldehyde, or the carboxylic acid, (5,5-dimethyloxolan-2-yl)carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), will typically lead to the formation of the carboxylic acid. The steric hindrance provided by the gem-dimethyl group on the oxolane ring can influence the rate of these oxidation reactions.

| Oxidizing Agent | Product | Reference |

| Pyridinium chlorochromate (PCC) | (5,5-Dimethyloxolan-2-yl)carbaldehyde | |

| Dess-Martin periodinane | (5,5-Dimethyloxolan-2-yl)carbaldehyde | |

| Potassium permanganate | (5,5-Dimethyloxolan-2-yl)carboxylic acid | |

| Jones reagent | (5,5-Dimethyloxolan-2-yl)carboxylic acid |

Derivatization for Spectroscopic Analysis

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization of the hydroxyl group is often necessary to enhance volatility and improve separation. A common method is the conversion to a silyl (B83357) ether by reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming an ester with trifluoroacetic anhydride (B1165640). These derivatives are more amenable to GC analysis, allowing for accurate quantification and identification.

Ring-Opening Reactions of the Oxolane Core (Conceptual and Related Systems)

The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids.

Acid-Catalyzed Ring Opening: Regioselectivity and Stereochemical Control

The acid-catalyzed ring-opening of substituted oxolanes is a well-studied process. In the case of this compound, protonation of the ether oxygen would be the initial step, forming an oxonium ion. The subsequent nucleophilic attack can, in principle, occur at either C2 or C5.

The regioselectivity of this ring-opening is influenced by both steric and electronic factors. Attack at the less hindered C2 position is generally favored. However, the stability of the resulting carbocation intermediate also plays a crucial role. The gem-dimethyl group at the C5 position can stabilize an adjacent positive charge, potentially influencing the reaction pathway.

Studies on related systems, such as muramic acid derivatives containing a dioxolane ring, have shown that the choice of acid catalyst and reaction conditions can control the stereochemistry of the ring-opening products. benthamdirect.comresearchgate.net For instance, using a mixture of sulfuric acid and acetic anhydride can lead to different anomeric mixtures compared to using scandium(III) triflate. benthamdirect.comresearchgate.net While these are related systems, the principles of controlling stereochemistry through catalyst selection are relevant.

The stereochemistry at the C2 position of this compound adds another layer of complexity. Ring-opening reactions can proceed with either inversion or retention of configuration at the stereocenter, depending on the specific mechanism (SN1 or SN2 type) and the nature of the nucleophile and catalyst. acs.orgfiveable.me

| Catalyst/Reagent | Stereochemical Outcome (in related systems) | Reference |

| TFA/Ac₂O | Mixture of α and β anomers (2:1) | benthamdirect.comresearchgate.net |

| Sc(OTf)₃ | Predominantly β anomer | benthamdirect.comresearchgate.net |

| H₂SO₄/Ac₂O | Mixture of α and β anomers (1:4) | benthamdirect.comresearchgate.net |

Nucleophile-Initiated Ring Opening (e.g., with Alcohols, Grignard Reagents, Amines)

The oxolane ring, a substituted tetrahydrofuran (B95107), is generally stable but can undergo ring-opening reactions under specific conditions, particularly with nucleophiles. This reactivity is influenced by factors such as the nature of the nucleophile, the presence of catalysts, and the substitution pattern on the oxolane ring.

With Alcohols: The ring opening of oxolanes with alcohols typically requires acidic or basic conditions to proceed. researchgate.net In acidic media, the ether oxygen is protonated, making the carbon atoms adjacent to the oxygen more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com This reaction often leads to the formation of β-alkoxy alcohols. researchgate.net The regioselectivity of the attack depends on the substitution pattern of the oxolane. For instance, in substituted oxolanes, the alcohol may preferentially attack the less sterically hindered carbon. fiveable.me

With Grignard Reagents: Grignard reagents, being strong carbon-based nucleophiles, can also initiate the ring opening of oxolanes. masterorganicchemistry.com This reaction typically occurs at the less substituted carbon atom via an S(_N)2 mechanism, resulting in the formation of a new carbon-carbon bond and a primary alcohol after acidic workup. leah4sci.com However, the reactivity of Grignard reagents with simple cyclic ethers like tetrahydrofuran can be sluggish and may require forcing conditions. wikipedia.org The presence of substituents on the oxolane ring can influence the reaction rate and regioselectivity. For example, studies on substituted 1,3-dioxolanes have shown that electron-donating substituents can accelerate the reductive cleavage of the ring. cdnsciencepub.com

With Amines: The reaction of oxolanes with amines can lead to the formation of amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov This reaction often requires catalysis, for example, using palladium on carbon (Pd/C) with hydrogen. nih.gov In one study, primary aromatic amines reacted with peroxidic tetrahydrofuran in the presence of a Pd/C catalyst and hydrogen to yield 4-N-arylamino-1-butanols. nih.gov The proposed mechanism involves a free-radical sequence. nih.gov Another approach involves the use of activated alumina (B75360) as a catalyst at elevated temperatures to facilitate the reaction between tetrahydrofuran and aromatic amines, producing N-arylpyrrolidines. cdnsciencepub.com More recent methods have focused on the reductive amination of furan-derived ketones to produce tetrahydrofuran-derived amines using a Pd/Al(_2)O(_3) catalyst. scispace.comacs.org

Table 1: Examples of Nucleophile-Initiated Ring Opening of Oxolane Analogues

| Nucleophile | Oxolane Analogue | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alcohols | Epoxides | Acidic or basic conditions | β-Alkoxy alcohols | researchgate.net |

| Grignard Reagents | Epoxides | - | Primary or secondary alcohols | masterorganicchemistry.comleah4sci.com |

| Aromatic Amines | Peroxidic Tetrahydrofuran | 10% Pd/C, H₂ | 4-N-Arylamino-1-butanols | nih.gov |

| Aniline | Tetrahydrofuran | Activated Alumina, 290°C | N-Phenylpyrrolidine | cdnsciencepub.com |

| Ammonia/Amines | Furan-derived ketones | Pd/Al₂O₃, H₂ | THF-derived amines | scispace.comacs.org |

Mechanistic Studies: Elucidation of S(_N)1 vs. S(_N)2 Pathways in Oxolane Cleavage

The cleavage of the oxolane ring, a type of cyclic ether, can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether, the nature of the nucleophile, and the reaction conditions. wikipedia.org

The S(_N)2 (bimolecular nucleophilic substitution) pathway is generally favored for the cleavage of ethers with primary alkyl groups. masterorganicchemistry.com In this mechanism, a strong nucleophile directly attacks the carbon atom adjacent to the ether oxygen, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com For cyclic ethers like tetrahydrofuran, acid-catalyzed cleavage with a strong nucleophile like iodide (from HI) proceeds via an S(_N)2 mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com

The S(_N)1 (unimolecular nucleophilic substitution) pathway becomes more prevalent when the carbon atom adjacent to the ether oxygen is tertiary, allylic, or benzylic, as these can form relatively stable carbocation intermediates. libretexts.org In this case, the rate-determining step is the unimolecular dissociation of the protonated ether to form a carbocation and an alcohol. rsc.org The carbocation is then rapidly attacked by a nucleophile. rsc.org Reactions proceeding through an S(_N)1 mechanism typically result in a racemic mixture if a new stereocenter is formed. libretexts.org

The distinction between these two pathways is crucial for predicting the products and stereochemistry of ring-opening reactions. Factors influencing the pathway include:

Substrate Structure: Primary carbons favor S(_N)2, while tertiary, allylic, and benzylic carbons favor S(_N)1. Secondary carbons can undergo either pathway, and the outcome often depends on other factors. libretexts.org

Nucleophile Strength: Strong nucleophiles favor the S(_N)2 mechanism, while weak nucleophiles (like water or alcohols) favor the S(_N)1 mechanism. libretexts.org

Solvent: Polar aprotic solvents enhance the reactivity of nucleophiles and favor S(_N)2 reactions, whereas polar protic solvents stabilize carbocation intermediates and favor S(_N)1 reactions. libretexts.org

Quantum-chemical simulations have been employed to investigate borderline S(_N)1–S(_N)2 mechanisms, such as the hydrolysis of isopropyl chloride, providing a deeper molecular-level understanding of these processes. researchgate.net These studies highlight the significant role of solvent-substrate interactions in determining the reaction barrier and character of the transition state. researchgate.net

Intramolecular Cyclizations and Rearrangements Involving Oxolanes

Oxolane derivatives can participate in a variety of intramolecular cyclizations and rearrangement reactions, often leading to the formation of complex polycyclic structures. These transformations are frequently catalyzed by acids or transition metals.

Intramolecular Cyclizations: Substituted oxolanes can be synthesized through intramolecular cyclization reactions. For instance, the electroreductive intramolecular cyclization of bromoalkoxylated derivatives can yield tetrahydrofuran derivatives. uminho.pt Similarly, silver(I)-catalyzed intramolecular cyclizations of epoxide-propargylic esters provide a route to 1,4-oxazine derivatives through a domino pathway involving ring-opening and cycloisomerization. nih.gov Mercury(II) salts have also been shown to mediate the intramolecular cyclization of unsaturated bonds to form various heterocyclic compounds, including those with a tetrahydrofuran core. beilstein-journals.org

Rearrangements: Rearrangement reactions of oxolane precursors or derivatives offer a powerful strategy for skeletal diversification in organic synthesis. For example, substituted dihydropyrans, which can be considered precursors to certain oxolane structures, undergo acid-catalyzed rearrangement to yield highly functionalized isochroman (B46142) and dioxabicyclooctane scaffolds. nih.gov This process is believed to proceed through the formation of an allylic carbocation intermediate. nih.gov

Another notable rearrangement involves the conversion of protected epoxy-alcohols into tetrahydrofuran derivatives. The stereochemical outcome of this rearrangement is dictated by the nature of the protecting group on the alcohol. chemrxiv.org For instance, trans-di-substituted epoxides with ester or carbamate (B1207046) protecting groups yield syn-configured tetrahydrofurans, while those with free alcohol or ether groups give anti-configured products. chemrxiv.org This suggests different mechanistic pathways are at play, with the former potentially involving anchimeric assistance from the protecting group.

Furthermore, stereospecific rearrangements of silanol (B1196071) epoxides have been developed to produce 1'-silanoxy-tetrahydrofurans and tetrahydropyrans. rsc.org These reactions are key steps in the synthesis of natural products like (±)-solerone and (±)-muricatacin. rsc.org

Table 2: Examples of Intramolecular Cyclizations and Rearrangements Involving Oxolanes and Precursors

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Bromoalkoxylated derivatives | Intramolecular Cyclization | Electroreduction | Tetrahydrofuran derivatives | uminho.pt |

| Epoxide-propargylic esters | Intramolecular Cyclization | Silver(I) salts | 1,4-Oxazine derivatives | nih.gov |

| Unsaturated compounds | Intramolecular Cyclization | Mercury(II) salts | Various heterocycles | beilstein-journals.org |

| Substituted dihydropyrans | Rearrangement | Acid (e.g., Sc(OTf)₃) | Isochromans, Dioxabicyclooctanes | nih.gov |

| Protected epoxy-alcohols | Rearrangement | Boron trifluoride diethyl etherate | Substituted tetrahydrofurans | chemrxiv.org |

| Silanol epoxides | Rearrangement | Ph₃CBF₄, NaHCO₃ | 1'-Silanoxy-tetrahydrofurans | rsc.org |

Cross-Coupling Reactions of Substituted Oxolane Derivatives (e.g., Suzuki-Miyaura, Heck)

Substituted oxolane derivatives can serve as substrates in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Heck and Suzuki-Miyaura reactions are prominent examples.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, has been applied to the synthesis of substituted tetrahydrofurans. organic-chemistry.org A notable strategy involves a redox-relay Heck reaction of cis-butene-1,4-diol with aryl iodides to generate cyclic hemiacetals, which can then be reduced to afford 3-aryl tetrahydrofurans. acs.orgnih.gov This method is operationally simple and tolerates a range of functional groups. acs.org The Heck reaction has also been utilized in the kinetic resolution of 2-substituted-2,3-dihydrofurans, providing access to optically active dihydrofurans and trans-2,5-disubstituted-dihydrofurans with good enantioselectivities. rsc.org Furthermore, Heck reactions of 2-alkylidene-tetrahydrofurans have been reported, demonstrating the versatility of these cyclic ethers as building blocks. researchgate.net

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide or triflate using a palladium catalyst, is another powerful tool for functionalizing oxolane derivatives. While specific examples involving this compound are not prevalent in the searched literature, the general applicability of Suzuki-Miyaura coupling to heterocyclic systems suggests its potential for modifying oxolane structures, provided suitable halo- or boro-functionalized derivatives are available.

Reactivity under Microdroplet Conditions: Reaction Rate Acceleration

Reactions conducted in microdroplets have been shown to exhibit significant rate accelerations compared to the same reactions in bulk solution. This phenomenon has been observed for a variety of chemical transformations, including those involving cyclic ethers. While specific studies on this compound under microdroplet conditions were not found, research on related compounds provides insight into this area.

For instance, accelerated reactions in microdroplets have been reported for processes such as electrocyclic reactions and reactions of ethers with amines under ambient conditions. nsf.gov The enhanced reaction rates are attributed to several factors unique to the microdroplet environment, including the large surface-to-volume ratio, which can facilitate interfacial catalysis, and the potential for partial solvent evaporation, leading to increased reactant concentration. The unique environment at the air-water interface of the microdroplets is thought to play a crucial role in catalysis.

Thermal Degradation and Combustion Kinetics of Cyclic Ethers

Cyclic ethers, including substituted oxolanes, are of interest as potential biofuels and as intermediates in the low-temperature oxidation of alkanes. unizar.esaraid.esresearchgate.net Understanding their thermal degradation and combustion kinetics is crucial for evaluating their performance as fuels and for developing accurate combustion models. bohrium.com

The thermal decomposition of cyclic ethers primarily proceeds through unimolecular decomposition pathways. The initial steps often involve C-H or C-C bond fission to form radical species. For substituted tetrahydrofurans, the stability of the resulting radicals plays a key role in determining the dominant degradation pathways. The C–H bond strength of a methyl group on the ring, for example, is influenced by its position. unizar.es

The degradation chemistry of cyclic ethers involves a complex network of reactions, including hydrogen abstraction, ring-opening of the cyclic ether radicals, and subsequent decomposition of the resulting open-chain radicals. unizar.es The ring-opening is often a crucial step, as it leads to the formation of more reactive acyclic species. researchgate.net Studies on the fragmentation of tetrahydropyran, a six-membered cyclic ether, suggest that the α-radical is prone to ring-opening due to a low C-O bond energy. researchgate.net

Experimental and modeling studies have been conducted to investigate the formation and degradation of cyclic ethers during the low-temperature oxidation of various fuels. unizar.esaraid.es These studies utilize techniques such as mass spectrometry and gas chromatography to identify and quantify the species involved in the combustion process. unizar.es The data obtained from these experiments are used to develop and validate detailed chemical kinetic models that can predict the combustion behavior of these compounds. bohrium.com Volatile compounds, including oxolane derivatives like 4,4-dimethyloxolan-2-one and 5-ethyloxolan-2-one, have been identified in studies on the thermal interaction of food components, indicating their formation under thermal stress. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like (5,5-Dimethyloxolan-2-yl)methanol.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each unique proton. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals are crucial for assigning them to specific protons in the structure. The presence of a hydroxyl (-OH) group is often indicated by a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orghmdb.ca The protons on the tetrahydrofuran (B95107) ring and the hydroxymethyl group exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. acs.orgnp-mrd.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atom attached to the hydroxyl group (C-2) and the carbon atoms of the gem-dimethyl group (C-5) will have characteristic chemical shifts. biorxiv.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2 | ~3.8-4.0 | - | Multiplet |

| H-3 | ~1.6-1.9 | ~30-35 | Multiplet |

| H-4 | ~1.7-2.0 | ~35-40 | Multiplet |

| CH₂OH | ~3.4-3.6 | ~65-70 | Multiplet |

| OH | Variable | - | Singlet (broad) |

| C-2 | - | ~75-80 | - |

| C-3 | - | ~30-35 | - |

| C-4 | - | ~35-40 | - |

| C-5 | - | ~70-75 | - |

| CH₃ (C5) | ~1.2 | ~25-30 | Singlet |

| CH₃ (C5) | ~1.1 | ~25-30 | Singlet |

| CH₂OH | - | ~65-70 | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Chemical shifts of impurities from common laboratory solvents may also be observed. sigmaaldrich.compitt.educarlroth.com

Two-dimensional NMR techniques are indispensable for unambiguously establishing the complex structure and stereochemistry of substituted tetrahydrofurans. acs.orgpsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the molecule. For this compound, COSY would show correlations between the proton at C-2 and the protons on the adjacent C-3, as well as between the protons of the hydroxymethyl group and the proton at C-2. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is vital for determining the relative stereochemistry of the molecule. For instance, NOE correlations can help establish the cis or trans relationship between the substituent at C-2 and other protons on the ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound. researchgate.netsmolecule.com For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion (or a protonated/adducted species), allowing for the unambiguous determination of its elemental composition as C₇H₁₄O₂. copernicus.orgbmj.comcharite.de This level of precision helps to distinguish it from other isomers with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the key absorption bands would include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.orgsrmist.edu.indocbrown.info

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range, indicative of the C-O stretching vibrations of the primary alcohol and the ether linkage within the tetrahydrofuran ring. spcmc.ac.inyoutube.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govrsc.orgacs.org If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the solid state. core.ac.ukgoogleapis.com This technique is particularly valuable for unambiguously establishing the absolute stereochemistry (R or S) at the chiral center (C-2).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules in solution. nih.govfrontiersin.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. ull.es By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for the R and S enantiomers, the absolute configuration can be confidently assigned. acs.orgnih.gov This method is a powerful alternative or complement to X-ray crystallography, especially when suitable crystals cannot be grown.

Chromatographic Analysis (e.g., HPLC, TLC) for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable tools for the assessment of purity and the determination of enantiomeric excess of chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in synthetic and analytical settings for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification and the analytical assessment of this compound. For the determination of chemical purity, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity is ascertained by integrating the area of the peak corresponding to the compound and comparing it to the total area of all observed peaks in the chromatogram.

For the crucial task of determining the enantiomeric excess (ee), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound, allowing for their separation and quantification. A common approach involves the use of polysaccharide-based chiral columns. For instance, a Chiralpak IB column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), has been suggested for the baseline separation of such enantiomers. The separation is typically achieved using an isocratic mobile phase, which is a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol.

The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Below are representative tables detailing typical HPLC conditions for purity and enantiomeric excess determination.

Table 1: Illustrative HPLC Conditions for Purity Determination

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an appropriate wavelength or Refractive Index (RI) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Table 2: Illustrative HPLC Conditions for Enantiomeric Excess (ee) Determination

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiral Stationary Phase (e.g., Chiralpak IB) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV or Polarimetric Detector |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of this compound. google.com In a typical TLC analysis, the compound is spotted on a plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

For visualizing the spots of this compound, which lacks a strong chromophore, a staining reagent is necessary. Potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the alcohol functional group, resulting in a visible spot on the plate.

While TLC is excellent for qualitative analysis, it is generally not used for the precise determination of enantiomeric excess, as standard silica plates cannot differentiate between enantiomers.

Table 3: Illustrative TLC Conditions and Expected Results

| Parameter | Details |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |

| Mobile Phase | A mixture of a non-polar and a moderately polar solvent (e.g., Hexane:Ethyl Acetate in various ratios) |

| Visualization | Potassium permanganate stain |

| Expected Result | A single spot would indicate a high degree of purity. The presence of multiple spots suggests the presence of impurities. |

Future Research Directions and Perspectives

Green Chemistry Approaches to Oxolane Synthesis and Transformation

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are paramount in contemporary chemical synthesis. Future research on (5,5-Dimethyloxolan-2-yl)methanol should prioritize the development of environmentally benign synthetic routes.

Current industrial production of similar cyclic ethers, like tetrahydrofuran (B95107) (THF), often relies on the acid-catalyzed dehydration of diols derived from fossil fuels. wikipedia.org A greener future for this compound and its derivatives would involve exploring atom-economical reactions and the use of eco-friendly catalysts. For instance, the development of supported heteropolyacids as reusable solid acid catalysts could offer a more sustainable alternative to traditional homogeneous catalysts for cycloaddition reactions leading to oxolane rings. researchgate.netacs.org

Furthermore, continuous flow technology represents a significant opportunity to enhance the synthesis of substituted oxolanes. rsc.org This approach can lead to improved reaction control, higher yields, and reduced waste generation compared to batch processes. Integrating continuous flow with organocatalysis, which avoids the use of toxic heavy metals, presents a particularly attractive avenue for the green synthesis of functionalized oxolanes. rsc.org Future work should focus on adapting these technologies for the specific synthesis of this compound, potentially starting from bio-based precursors.

Expanding the Scope of Catalytic Transformations

The functional groups of this compound—the ether oxygen and the primary alcohol—provide multiple sites for catalytic functionalization. Future research should aim to expand the repertoire of catalytic transformations that can be applied to this molecule, thereby unlocking its full potential as a versatile building block.

Transition metal-catalyzed C-H functionalization is a powerful tool for the direct modification of saturated heterocycles. thieme-connect.com Research efforts could be directed towards the regioselective C-H activation of the oxolane ring in this compound. For example, photoredox catalysis has emerged as a mild and efficient method for the α-oxy C-H arylation of ethers, a strategy that could be adapted to introduce aryl groups at the C2 position. nih.gov Similarly, palladium-catalyzed three-component reactions have been developed for the synthesis of highly functionalized tetrahydrofurans and could be explored for the diversification of the this compound scaffold. acs.org

The development of enantioselective catalytic methods is also a critical future direction. Oxidative desymmetrization of meso-tetrahydrofurans using manganese-salen complexes has been shown to produce chiral lactols with high enantioselectivity. clockss.org Applying similar "chemzymatic" approaches to prochiral precursors of this compound could provide access to valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Exploration of Bio-Derived Feedstocks for Oxolane Production

The shift towards a bio-based economy necessitates the development of methods to produce valuable chemicals from renewable resources. A significant future research direction for this compound is the exploration of bio-derived feedstocks for its synthesis.

The C7 isoprenoid-like backbone of this compound suggests that its synthesis could potentially be linked to biological isoprenoid pathways. Isoprenoids are a vast class of natural products derived from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov Metabolic engineering of microorganisms to produce specific isoprenoid precursors is a rapidly advancing field. nih.govfrontiersin.org Future research could investigate the engineering of microbial strains to produce a C7 precursor that can be chemically converted to this compound. This approach would leverage the modularity of isoprenoid biosynthesis to create a sustainable production platform. nih.gov

Furthermore, biomass-derived sugars can be converted into furan (B31954) derivatives, which are versatile precursors for tetrahydrofurans. wikipedia.org Research could focus on developing catalytic routes to transform bio-based furans into the specific gem-dimethyl substituted oxolane core of the target molecule. The valorization of bioglycerol, a byproduct of biodiesel production, into intermediates like epichlorohydrin, which can undergo cycloaddition reactions to form dioxolanes, also presents a potential, albeit more complex, pathway to explore. acs.org

Rational Design of Novel Oxolane-Based Chemical Probes and Synthons

The unique three-dimensional structure of the oxolane ring makes it an attractive scaffold for the design of novel chemical probes and synthons for medicinal chemistry and chemical biology. The rational design of derivatives of this compound is a key area for future investigation.

The principles of rational drug design, which involve understanding the structure and function of biological targets, can be applied to create oxolane-based molecules with specific biological activities. openmedscience.comnih.gov The gem-dimethyl group can impart specific conformational constraints and metabolic stability, while the hydroxymethyl group provides a handle for further functionalization. This combination makes this compound an interesting starting point for the synthesis of libraries of compounds for screening against various biological targets. For instance, oxolane-containing molecules have been investigated as potential inhibitors of enzymes like glycogen (B147801) synthase kinase-3β. nih.gov

Moreover, the development of functional fluorescent probes is crucial for studying biological systems. core.ac.uk The oxolane scaffold could be incorporated into novel fluorescent dyes, where its structural features might influence photophysical properties such as cell permeability and target localization. The synthesis of oxolane-based transition-state analogues could also lead to the development of potent and selective enzyme inhibitors. mdpi.com By applying computational modeling and synthetic chemistry, novel oxolane-based synthons can be designed to mimic the key features of bioactive molecules, leading to the discovery of new therapeutic agents and research tools. researchgate.net

Q & A

Q. What are the standard synthetic routes for (5,5-Dimethyloxolan-2-yl)methanol, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of diols or diols derivatives under acidic or catalytic conditions. For example, tetrahydrofuran derivatives with geminal dimethyl groups (e.g., 5,5-dimethyloxolane) can be functionalized via hydroxymethylation using formaldehyde or via Grignard reactions. Key intermediates are characterized using NMR (¹H/¹³C) for structural confirmation and GC-MS to monitor reaction progress and purity. Crystallographic validation (e.g., SHELX programs) is recommended for unambiguous stereochemical assignment .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for solvent disposal.

- First Aid : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Refer to safety data sheets (SDS) of structurally similar alcohols (e.g., dicyclohexylmethanol) for emergency protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in oxolane derivatives) or impurities. To address this:

Experimental Triangulation : Combine 2D NMR (COSY, HSQC) with DFT calculations to model conformational equilibria.

Chromatographic Purity : Use HPLC with a polar stationary phase (e.g., C18) and methanol/water gradients to isolate pure fractions .

Temperature-Dependent Studies : Acquire NMR spectra at varied temperatures to detect conformational changes .

Q. What experimental design principles optimize the yield of this compound in stereoselective synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective hydroxymethylation.

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize transition states.

- Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl intermediates and optimize reaction time.

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .

Q. How does the steric hindrance of the 5,5-dimethyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The geminal dimethyl groups restrict ring flexibility, reducing accessibility to the hydroxymethyl group. This can be quantified via:

- Kinetic Studies : Compare reaction rates with non-methylated analogs (e.g., oxolan-2-ylmethanol) in SN2 reactions.

- Computational Modeling : Use MD simulations to calculate energy barriers for nucleophilic attack.

- X-ray Crystallography : Resolve bond angles and torsional strain to correlate structure with reactivity .

Application-Driven Research Questions

Q. What role does this compound play as a chiral building block in pharmaceutical intermediates?

- Methodological Answer : The compound’s rigid oxolane ring and chiral center make it valuable for synthesizing β-blockers or antiviral agents. Example workflows:

Esterification : React with carboxylic acids (e.g., ibuprofen) using DCC/DMAP catalysis.

Protection/Deprotection : Use TBSCl to protect the hydroxyl group during multi-step syntheses.

Biological Testing : Screen derivatives for activity against target enzymes (e.g., proteases) using SPR or fluorescence assays .

Q. How can researchers mitigate methanol crossover effects when using this compound in fuel cell studies?

- Methodological Answer : Methanol crossover reduces efficiency in direct methanol fuel cells (DMFCs). Strategies include:

- Membrane Optimization : Use sulfonated polyether ether ketone (SPEEK) membranes to restrict methanol diffusion.

- Flow Dynamics : Model electrolyte flow rates and pore sizes (e.g., COMSOL simulations) to balance methanol oxidation and transport .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.